HaloPROTAC3

Targeted protein degradation CCR2 receptor pharmacology PROTAC enantiomer specificity

HaloPROTAC3 (CAS 1799506-07-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that covalently engages the HaloTag7 fusion protein via a chloroalkane moiety, while simultaneously recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex through a (S,R,S)-AHPC-based VHL ligand, thereby inducing ubiquitination and proteasomal degradation of the tagged target protein. It achieves a half-maximal degradation concentration (DC50) of 19 nM against GFP-HaloTag7 in HEK293 cells and binds VHL with an IC50 of 0.54 μM.

Molecular Formula C41H55ClN4O8S
Molecular Weight 799.42
Cat. No. B1192860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloPROTAC3
SynonymsHaloPROTAC-3;  HaloPROTAC 3;  Halo PROTAC-3;  HaloPROTAC3
Molecular FormulaC41H55ClN4O8S
Molecular Weight799.42
Structural Identifiers
SMILESO=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl
InChIInChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1
InChIKeyUABTZMQNIWDHGQ-JGNAJVFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HaloPROTAC3 Degrader Procurement Guide: Validated Potency, Selectivity, and Comparator Evidence for HaloTag Fusion Protein Depletion


HaloPROTAC3 (CAS 1799506-07-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that covalently engages the HaloTag7 fusion protein via a chloroalkane moiety, while simultaneously recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex through a (S,R,S)-AHPC-based VHL ligand, thereby inducing ubiquitination and proteasomal degradation of the tagged target protein . It achieves a half-maximal degradation concentration (DC50) of 19 nM against GFP-HaloTag7 in HEK293 cells and binds VHL with an IC50 of 0.54 μM . As the prototypical small-molecule VHL-recruiting HaloTag degrader developed by the Crews laboratory, HaloPROTAC3 remains the most widely validated and commercially available tool compound in this class for acute, reversible chemical knockdown of HaloTag fusion proteins in living cells .

Why HaloPROTAC3 Cannot Be Replaced by Generic HaloPROTAC Variants or Alternative Degradation Systems for VHL-Dependent Chemical Knockdown


HaloPROTAC3 is not interchangeable with newer HaloPROTAC variants such as HaloPROTAC-E, with alternative degradation systems such as dTAG or auxin-inducible degron (AID), or with traditional small-molecule inhibitors. The chloroalkane-VHL ligand-linker architecture in HaloPROTAC3 was explicitly optimized for VHL-dependent degradation, and this mechanism is validated by the enantiomeric negative control ent-HaloPROTAC3, which shows no measurable degradation (Dmax = -1 ± 4% at 1 µM) in CCR2-HaloTag-HiBiT HEK293-LgBiT cells, confirming that degradation requires stereospecific VHL engagement . HaloPROTAC-E relies on a distinct VH298-based VHL ligand with altered linker geometry optimized for endosomal targets, and its DC50 of 3-10 nM is not directly transferable to cytoplasmic or nuclear targets for which HaloPROTAC3 was designed . Furthermore, HaloPROTAC3 has a documented off-target signature—mild endoplasmic reticulum stress and unfolded protein response (UPR) activation in nonengineered mammalian cells—that must be accounted for in experimental design and cannot be extrapolated from the behavior of other HaloPROTAC variants . Substituting an uncharacterized analog risks generating data that are neither VHL-mechanism-validated nor comparable to the extensive published literature using HaloPROTAC3.

HaloPROTAC3 Evidence Guide: Head-to-Head Degradation Potency, Enantiomer Selectivity, Kinetics, and Comparator Benchmarking


HaloPROTAC3 vs. ent-HaloPROTAC3: Enantiomer-Controlled Degradation Selectivity in CCR2-HaloTag-HiBiT HEK293-LgBiT Cells

In a direct head-to-head comparison using real-time HiBiT luminescence detection in HEK293-LgBiT cells expressing CCR2-HaloTag-HiBiT, HaloPROTAC3 at 1 µM achieved a maximal degradation (Dmax) of 38 ± 5% with an apparent pDC50 of 7.4 ± 0.01 (DC50 = 42 nM). In contrast, its enantiomer ent-HaloPROTAC3 showed no measurable degradation (Dmax = -1 ± 4%) and was classified as not applicable for potency determination . Statistical analysis confirmed that the fractional RLU values for HaloPROTAC3 were significantly different from ent-HaloPROTAC3 at 1 µM (p < 0.0001) . This enantioselective degradation profile provides a built-in negative control that verifies degradation occurs specifically through VHL recruitment rather than through non-specific cytotoxicity or off-target proteasome engagement.

Targeted protein degradation CCR2 receptor pharmacology PROTAC enantiomer specificity

HaloPROTAC3 vs. HaloPROTAC-E: Differential DC50, Dmax, and Degradation Kinetics for Cytoplasmic vs. Endosomal Targets

HaloPROTAC3 degrades the cytoplasmic fusion protein GFP-HaloTag7 in HEK293 cells with a DC50 of 19 nM and a Dmax of 90% (at 625 nM), with a half-maximal degradation time (t1/2) of 4–8 hours . The optimized HaloPROTAC-E, designed with the high-affinity VHL binder VH298 and a distinct linker, degrades endosomally localized Halo-tagged SGK3 and VPS34 with a DC50 of 3–10 nM, achieving ~50% degradation within 30 min and a Dmax of ~95% at 48 h . This cross-study comparison reveals that HaloPROTAC-E achieves superior potency and a faster onset for endosomal targets, however it was explicitly engineered for that subcellular compartment and shows selectivity limited to the Halo-tagged endogenous VPS34 complex with no significant off-target degradation detected by proteomics . HaloPROTAC3 remains the benchmark for cytoplasmic and nuclear HaloTag fusion protein degradation, with a well-characterized kinetic profile (t1/2 = 4–8 h) and demonstrated reversibility upon washout (significant recovery observed within 24 h after compound removal) .

PROTAC degrader potency Endosomal protein degradation Chemical biology tool selection

HaloPROTAC3 vs. Bestatin 1b and dTAG: Comparative Degradation Efficiency Across Chemical Knockdown Systems

A systematic cross-system comparison compiled from multiple studies and summarized in a 2017 review table shows that HaloPROTAC3 (HaloTag system) achieves a DC50 of 19 nM and Dmax of 90% against GFP-HaloTag7, whereas the cIAP-based PROTAC Bestatin 1b targeting the same HaloTag fusion yields a DC50 of 1 µM with only 39% Dmax . Compared to the FKBP12F36V-based dTAG system (dFKBP12 degrader: DC50 ~10 nM, Dmax ~95%), HaloPROTAC3's potency is within 2-fold, but the dTAG system requires expression of an exogenous FKBP12F36V fusion and uses a ligand (shield-1 derivative) that may have off-target effects on endogenous FKBP12 . The auxin-inducible degron (AID) system, which requires exogenous expression of the plant TIR1 E3 ligase, uses the natural auxin IAA at a much higher concentration (DC50 ~50 µM) with fast kinetics (t1/2 ~20 min) . HaloPROTAC3 uniquely leverages endogenous VHL E3 ligase without requiring co-expression of any exogenous E3 component, while providing a 53-fold lower DC50 and a 2.3-fold higher Dmax compared to the alternative HaloTag-directed degrader Bestatin 1b .

Chemical genetics Protein knockdown comparison Degradation tag systems

HaloPROTAC3 VHL Binding Affinity and Its Relationship to Cellular Degradation Potency

HaloPROTAC3 binds to the VHL E3 ligase with an IC50 of 0.54 ± 0.06 µM as measured by fluorescence polarization competition assay . This binding affinity is derived from the (S,R,S)-AHPC (VH032) VHL ligand moiety. By comparison, the isolated VHL ligand VL285 (the precursor used in HaloPROTAC3 synthesis) binds VHL with an IC50 of 0.34 µM, indicating that linker conjugation and chloroalkane attachment result in only a modest ~1.6-fold reduction in VHL binding affinity for the full PROTAC . Importantly, the cellular degradation DC50 of 19 nM for HaloPROTAC3 is ~28-fold lower than the VHL binding IC50 of 0.54 µM, demonstrating that high-affinity target engagement (covalent HaloTag binding) and ternary complex cooperativity drive potent degradation even with moderate E3 ligase binding affinity . This property distinguishes HaloPROTAC3 from many protein-targeting PROTACs where degradation potency is frequently limited by weak target protein binding.

VHL E3 ligase engagement PROTAC ternary complex Binding affinity vs. degradation potency

HaloPROTAC3-Induced UPR Activation in Nonengineered Cells: An Off-Target Liability with Quantitative Transcriptomic Evidence

Transcriptomic analysis in HCT116 colon cancer cells revealed that HaloPROTAC3 treatment (depleting 75% of HaloTag-IGF2BP3 within 5 h) activates the unfolded protein response (UPR) pathway, indicating mild endoplasmic reticulum (ER) stress . Critically, this UPR activation was also observed in nonengineered mammalian cell lines that do not express HaloTag fusion proteins, demonstrating that the effect is independent of the intended target degradation and represents a compound-specific off-target liability . This contrasts with HaloPROTAC-E, for which proteomics analysis demonstrated remarkable selectivity with no significant protein degradation detected beyond the intended Halo-tagged VPS34 complex components (VPS34, VPS15, Beclin1, ATG14) . The UPR activation by HaloPROTAC3 is described as 'mild' by the authors, but it necessitates the inclusion of appropriate controls (ent-HaloPROTAC3 and vehicle-treated cells) in all phenotypic studies .

PROTAC off-target effects Endoplasmic reticulum stress Unfolded protein response

HaloPROTAC3 Procurement-Relevant Application Scenarios: When HaloPROTAC3 Is the Optimal Choice Based on Quantitative Evidence


Acute, Reversible Chemical Knockdown of Cytoplasmic and Nuclear HaloTag Fusion Proteins with Endogenous VHL Machinery

For experiments requiring rapid, dose-dependent, and reversible depletion of cytoplasmic or nuclear HaloTag7 fusion proteins without exogenous E3 ligase co-expression, HaloPROTAC3 provides a DC50 of 19 nM and a Dmax of 90% (at 625 nM) with a t1/2 of 4–8 h and confirmed washout recovery within 24 h . The enantiomer ent-HaloPROTAC3 serves as a built-in negative control (Dmax = -1 ± 4%) to confirm degradation occurs through VHL engagement . This is validated in the CCR2-HaloTag-HiBiT system where HaloPROTAC3 at 1 µM achieved significant degradation (p < 0.0001 vs. ent-HaloPROTAC3) and the functional consequence was confirmed by reduced agonist-stimulated receptor signaling .

Phenotypic Target Validation Using HaloTag CRISPR/Cas9 Endogenous Tagging Combined with HaloPROTAC3

When HaloTag is knocked into an endogenous locus via CRISPR/Cas9, HaloPROTAC3 enables reversible, protein-level target depletion that avoids the compensatory adaptations often observed with genetic knockouts . This approach has been validated for numerous proteins across multiple cellular compartments and is supported by a standardized protocol . The established DC50 of 19 nM and the documented 90% degradation at 625 nM GFP-HaloTag7 provide a quantitative benchmark for target depletion efficiency, while the requirement for ent-HaloPROTAC3 as a negative control is essential to discriminate on-target degradation from the documented mild ER stress liability in nonengineered cells .

PROTAC Screening Platform Development Using HaloPROTAC3 as a Positive Control Degrader

HaloPROTAC3 serves as a validated positive control for PROTAC screening assays because its covalent HaloTag engagement decouples target binding from degradation readout, making it an ideal calibration standard . In NanoLuc-based real-time degradation assays (HiBiT complementation), HaloPROTAC3 provides well-characterized kinetic degradation traces with Dmax sustained for ~15 h after 1 µM treatment . Its DC50 of 19 nM (GFP-HaloTag7) and 42 nM (CCR2-HaloTag-HiBiT) across different fusion contexts enables robust Z'-factor determination and assay window calculation for high-throughput screening campaigns. The availability of the inactive enantiomer ent-HaloPROTAC3 as a specificity control further strengthens its utility as an assay development compound .

Comparative Benchmarking of Novel HaloPROTAC Variants Against the Prototypical HaloPROTAC3 Standard

For medicinal chemistry campaigns aiming to develop improved HaloTag degraders with altered linker composition, VHL ligand modifications, or subcellular targeting preferences, HaloPROTAC3 provides the historical reference standard. Its published parameters (DC50 = 19 nM, Dmax = 90%, t1/2 = 4–8 h, VHL IC50 = 0.54 µM, VHL-dependent mechanism validated by ent-HaloPROTAC3) constitute a complete benchmarking dataset that new compounds can be quantitatively compared against. HaloPROTAC-E (DC50 = 3–10 nM, endosomal targeting) and other newer variants have already been benchmarked against this standard, enabling the field to track progress in linker and ligand optimization .

Quote Request

Request a Quote for HaloPROTAC3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.